molecular formula C8H7Cl2NaO4 B3428921 Sodium 2-(2,4-dichlorophenoxy)acetate hydrate CAS No. 7084-86-8

Sodium 2-(2,4-dichlorophenoxy)acetate hydrate

Cat. No.: B3428921
CAS No.: 7084-86-8
M. Wt: 261.03 g/mol
InChI Key: LNSAEWXPCBLGDX-UHFFFAOYSA-M
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Description

Sodium 2-(2,4-dichlorophenoxy)acetate hydrate is a chemical compound known for its herbicidal properties. It is a derivative of 2,4-dichlorophenoxyacetic acid, commonly referred to as 2,4-D, which is widely used in agriculture to control broadleaf weeds.

Scientific Research Applications

Chemistry: Sodium 2-(2,4-dichlorophenoxy)acetate hydrate is used in organic synthesis and as a reagent in various chemical reactions. Biology: It is used in plant cell culture media, such as Murashige and Skoog media, to promote the growth of plant cells. Medicine: The compound has been studied for its potential use in developing new herbicides and other agricultural chemicals. Industry: It is widely used as a herbicide in agriculture to control broadleaf weeds.

Mechanism of Action

Target of Action

Sodium 2-(2,4-dichlorophenoxy)acetate hydrate, also known as 2,4-D sodium salt monohydrate , is a synthetic auxin, a class of plant hormones. It primarily targets plant cells, where it mimics the action of natural auxins, disrupting normal plant growth .

Mode of Action

The compound interacts with its targets by binding to auxin receptors within the plant cells. This binding triggers a series of events that lead to uncontrolled cell division and growth, ultimately causing the death of the plant .

Biochemical Pathways

The affected biochemical pathways primarily involve cell division and growth. The compound’s interaction with auxin receptors disrupts these pathways, leading to abnormal and uncontrolled cell division. This can result in the formation of tumors and other growth abnormalities .

Pharmacokinetics

As a sodium salt, it is likely to be highly soluble in water, which could influence its bioavailability and distribution within the plant .

Result of Action

The molecular and cellular effects of this compound’s action include uncontrolled cell division, disruption of normal plant growth patterns, and ultimately plant death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be influenced by factors such as soil type, temperature, and rainfall. Additionally, it can easily penetrate the soil to contaminate groundwater and nearby waterways .

Safety and Hazards

This compound is moderately toxic by skin contact and is an experimental teratogen . Human systemic effects by inhalation include anorexia, gastrointestinal, and liver changes . When heated to decomposition, it emits toxic fumes of Cl and Na2O .

Future Directions

The primary hazard of Sodium 2-(2,4-dichlorophenoxy)acetate hydrate is its threat to the environment . Immediate steps should be taken to limit its spread to the environment . It’s used to increase the latex output of old rubber trees , suggesting potential applications in the rubber industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Sodium 2-(2,4-dichlorophenoxy)acetate hydrate involves large-scale reactions using reactors designed to handle high volumes of reactants. The process includes purification steps to remove impurities and ensure the final product meets quality standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions are less common but can be achieved using reducing agents such as sodium borohydride.

  • Substitution: Substitution reactions can occur, especially in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperature.

  • Reduction: Sodium borohydride, in an inert atmosphere.

  • Substitution: Various nucleophiles or electrophiles, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Comparison with Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • 2,4-Dichlorophenoxybutyric acid

  • 2,4-Dichlorophenoxypropionic acid

Uniqueness: Sodium 2-(2,4-dichlorophenoxy)acetate hydrate is unique in its hydrate form, which enhances its solubility and stability compared to its anhydrous counterparts. This makes it more effective and easier to handle in various applications.

Properties

IUPAC Name

sodium;2-(2,4-dichlorophenoxy)acetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3.Na.H2O/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;;/h1-3H,4H2,(H,11,12);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSAEWXPCBLGDX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3038482
Record name 2,4-D Sodium monohydrate
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Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,4-d sodium salt appears as a clear brown to black liquid with a characteristic phenoxy odor. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways.
Record name 2,4-D SODIUM SALT
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Solubility

Soluble (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 2,4-D SODIUM SALT
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CAS No.

2702-72-9, 7084-86-8
Record name 2,4-D SODIUM SALT
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Acetic acid, 2-(2,4-dichlorophenoxy)-, sodium salt (1:1)
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Record name 2,4-D Sodium monohydrate
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Record name Sodium 2,4-dichlorophenoxyacetate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2,4-Dichlorophenoxy)acetic acid sodium salt monohydrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

419 °F (decomposes) (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 2,4-D SODIUM SALT
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18145
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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